3-Mercaptobenzoic acid

Vue d'ensemble

Description

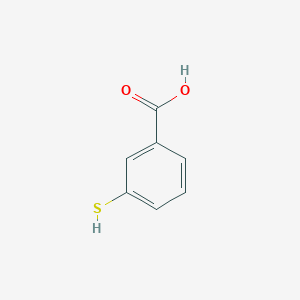

3-Mercaptobenzoic acid is an organic compound with the chemical formula C₇H₆O₂S. It is a derivative of benzoic acid, where a mercapto group (-SH) is substituted at the third position of the benzene ring. This compound is known for its aromatic smell and is generally found as a yellow crystalline solid . It is soluble in alcohol and ammonia but insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Mercaptobenzoic acid can be synthesized through the reduction of p-nitrobenzoic acid. A common method involves using hydrogen as a reducing agent under acidic conditions . Another approach is the reduction of 3-nitrobenzoic acid using tin and hydrochloric acid, followed by acidification to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-Mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the mercapto group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products

Oxidation: Disulfides are the major products.

Reduction: Thiols are formed.

Substitution: Various substituted benzoic acids are produced depending on the reagents used.

Applications De Recherche Scientifique

Nanotechnology and Material Science

Synthesis of Nanoclusters:

3-MBA is widely used as a capping agent in the synthesis of gold nanoclusters (Au25) and quantum dots. A study demonstrated that 3-MBA can stabilize Au25 nanoclusters, influencing their optical properties and stability. The synthesis involves a two-step reduction process where 3-MBA acts as a ligand, facilitating size control and enhancing the optical characteristics of the resulting nanoclusters .

Optical Properties:

The optical properties of Au25(3-MBA)18 nanoclusters were investigated, revealing significant absorption bands at 690, 470, and 430 nm. This study highlighted how different isomers of mercaptobenzoic acids affect the stability and optical behavior of these nanoclusters, showcasing the importance of ligand design in nanomaterial applications .

Biochemical Applications

Protein Conjugation:

3-MBA has been utilized in biochemical research for conjugating proteins. For instance, it has been linked to bovine thyroglobulin to study protein interactions and modifications. This application is crucial in understanding protein behavior in various biological processes .

Food Processing:

In food science, 3-MBA plays a role in enhancing the quality and safety of food products. It has been studied for its potential to inhibit undesirable enzymatic reactions during food processing, contributing to improved shelf life and sensory qualities of meat and seafood products .

Environmental Applications

Ripening Inhibition:

Research has indicated that 3-MBA can be used to delay the ripening process in fruits. A study on strawberries showed that 3-MBA treatment resulted in delayed ripening compared to untreated controls, suggesting its potential as a natural ripening inhibitor in agricultural practices .

Case Studies

Mécanisme D'action

The mechanism of action of 3-mercaptobenzoic acid involves its ability to form strong bonds with metal ions through its mercapto group. This property makes it an effective ligand in coordination chemistry. The compound can also participate in redox reactions, where it acts as a reducing agent . The molecular targets and pathways involved include interactions with metal ions and participation in electron transfer processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Mercaptobenzoic acid: Similar to 3-mercaptobenzoic acid but with the mercapto group at the fourth position.

2-Mercaptobenzoic acid: The mercapto group is at the second position, leading to different chemical properties.

Thiosalicylic acid: Contains both a mercapto and a carboxyl group, similar to this compound.

Uniqueness

This compound is unique due to the position of the mercapto group, which influences its reactivity and interaction with other molecules. This positional difference affects its solubility, melting point, and overall chemical behavior compared to its isomers .

Activité Biologique

3-Mercaptobenzoic acid (3-MBA) is a sulfur-containing aromatic compound that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, materials science, and medicine. This article explores the biological activity of 3-MBA, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the presence of a thiol (-SH) group and a carboxylic acid (-COOH) group attached to a benzene ring. Its molecular formula is CHOS, and it has a molecular weight of 166.19 g/mol. The presence of the thiol group imparts unique reactivity and biological properties to the compound.

Mechanisms of Biological Activity

3-MBA exhibits various biological activities through different mechanisms:

- Antioxidant Activity : The thiol group in 3-MBA plays a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties. This activity helps protect cells from oxidative stress, which is implicated in numerous diseases.

- Metal Chelation : 3-MBA can chelate metal ions, which can lead to reduced toxicity from heavy metals and enhanced stability of metal-containing compounds used in biological applications.

- Enzyme Inhibition : Research indicates that 3-MBA can inhibit specific enzymes, contributing to its potential therapeutic effects. For instance, it has been studied for its inhibitory effects on certain methyltransferases involved in viral replication.

1. Nanotechnology and Materials Science

3-MBA is used as a stabilizing agent for nanoparticles. For example, studies have shown that gold nanoparticles functionalized with 3-MBA exhibit enhanced stability and biocompatibility, making them suitable for biomedical applications such as drug delivery and imaging .

| Type of Nanoparticle | Stabilizing Agent | Application |

|---|---|---|

| Gold Nanoparticles | This compound | Drug delivery, imaging |

| CdSe Quantum Dots | 4-Mercaptobenzoic Acid | Solar cells |

2. Biosensors

The compound has been utilized in the development of biosensors for detecting biomolecules. For instance, self-assembled monolayers of mercaptobenzoic acid have been employed as efficient supports for electrochemical sensors targeting Mycobacterium tuberculosis DNA . These sensors leverage the unique properties of 3-MBA to enhance detection sensitivity.

3. Environmental Applications

Research indicates that 3-MBA can be used in environmental monitoring due to its ability to interact with pollutants. It has shown promise in detecting pesticide residues through colorimetric methods when functionalized onto gold nanoparticles .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of 3-MBA using various assays including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that 3-MBA exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Enzyme Inhibition

In a study focusing on SARS-CoV-2 methyltransferases, derivatives of benzoic acid were synthesized, including those based on 3-MBA. These compounds demonstrated effective inhibition of viral replication pathways by targeting specific enzyme sites .

Propriétés

IUPAC Name |

3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDFESMVAIVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197583 | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4869-59-4 | |

| Record name | 3-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4869-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4869-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-MBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of its thiol group (-SH) for gold. [, ] This interaction leads to the formation of well-ordered, stable layers on gold, which can be further functionalized for various applications, including sensing, catalysis, and surface modification. [, , ]

ANone:

A: Research suggests that the position of the mercapto group influences the strength and directionality of intermolecular interactions. For instance, 2-mercaptobenzoic acid exhibits stronger S-H...S hydrogen bonding compared to 3-mercaptobenzoic acid due to the conformation-locking potential of an intramolecular S...O chalcogen bond. [] This difference in interaction strength can affect properties such as solubility, melting point, and reactivity. []

A: Yes, 3-MBA has been successfully employed as a linker molecule to anchor cadmium selenide (CdSe) quantum dots to titanium dioxide (TiO2) in quantum dot-sensitized solar cells. [] The carboxyl group (-COOH) of 3-MBA binds to TiO2, while the thiol group attaches to the CdSe quantum dots, facilitating efficient electron transfer between the two materials. []

A: Studies utilizing tip-enhanced Raman spectroscopy (TERS) have revealed that 3-MBA undergoes decarboxylation on gold nanoplates (AuNPs) under light irradiation, yielding thiophenol. [, ] This reaction is driven by hot carriers generated from the decay of localized surface plasmon resonances (LSPRs) on the AuNP surface. [] The presence of palladium in bimetallic gold-palladium nanoplates (Au@PdNPs) can alter the reaction pathway, leading to the formation of 3-mercaptophenylmethanol. []

A: Research indicates that the position of the mercapto group in mercaptobenzoic acid isomers (2-MBA, 3-MBA, 4-MBA) can influence the surface plasmon-catalyzed reaction on silver sol. [] This effect is attributed to variations in the interaction strength between the mercapto group and the silver substrate, ultimately impacting the efficiency of "hot electron" generation and subsequent bond breaking within the molecule. []

A: Yes, 3-MBA functionalized gold nanoparticles have demonstrated potential in the selective recognition and colorimetric detection of cyhalothrin, a pyrethroid insecticide. [] The presence of cyhalothrin induces aggregation of the nanoparticles, resulting in a visually detectable color change. [] This approach highlights the potential of 3-MBA-modified nanomaterials for sensing applications.

ANone: Various analytical techniques are employed for the characterization and quantification of 3-MBA, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can differentiate between isomers of mercaptobenzoic acid. [, ]

- Infrared (IR) spectroscopy: Identifies functional groups and can be used to analyze the formation of SAMs on metal surfaces. [, ]

- Surface-Enhanced Raman Spectroscopy (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces and can elucidate reaction mechanisms. [, , ]

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Enables separation and sensitive detection of 3-MBA and its derivatives in complex mixtures. []

ANone: The choice of alternative compounds depends heavily on the specific application. For instance:

- In the context of gold nanoparticle functionalization, other thiol-containing molecules like 4-mercaptobenzoic acid (4-MBA) or different chain lengths of alkanethiols can be used depending on the desired surface properties. [, ]

- For linking quantum dots to TiO2 in solar cells, alternative bifunctional linker molecules with varying aromatic ring structures and distances between anchoring groups have been investigated, each offering different electron transfer efficiencies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.